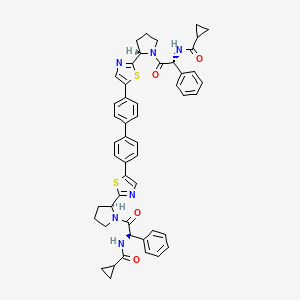

Cyclopropanecarboxamide, N,N'-((1,1'-biphenyl)-4,4'-diylbis(5,2-thiazolediyl-(2S)-2,1-pyrrolidinediyl((1R)-2-oxo-1-phenyl-2,1-ethanediyl)))bis-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

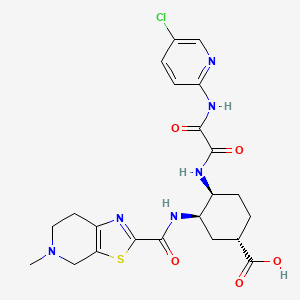

DBPR-110, also known as MB-110 and NSFA-10003S-0, is a nonstructural protein 5A (NS5A) inhibitor potentially for the treatment of HCV infection. DBPR-110 reduced the reporter expression of the HCV1b replicon with a 50% effective concentration (EC(50)) and a selective index value of 3.9 ± 0.9 pM and >12,800,000, respectively. DBPR-110 reduced HCV2a replicon activity with an EC(50) and a selective index value of 228.8 ± 98.4 pM and >173,130, respectively. DBPR-110 displayed synergistic effects with alpha interferon (IFN-α), an NS3 protease inhibitor, and an NS5B polymerase inhibitor.

Wissenschaftliche Forschungsanwendungen

Polyamide Synthesis

Cyclopropanecarboxamide derivatives are used in the synthesis of novel polyamides. A study by Yang, Hsiao, and Yang (1999) focused on polyamides derived from cyclohexane structures, showcasing their good solubility in polar organic solvents and the ability to form transparent, flexible films. These polyamides had glass transition temperatures between 188-240°C and displayed thermal stability with 10% mass loss temperatures at 473-499°C in air (Yang, Hsiao, & Yang, 1999).

Metal-Organic Frameworks (MOFs)

In the field of metal-organic frameworks, the use of biphenyl-3,3′,4,4′-tetracarboxylate, a related compound, has been explored by Sun et al. (2010). They synthesized various MOFs with 1D, 2D, and 3D structures using different flexible bis(imidazole) ligands and metal ions. These MOFs demonstrate the influence of coordination modes and structural characteristics of flexible N-donor ligands in constructing complex structures (Sun et al., 2010).

Aromatic Polyamides with Cyclohexane Structure

Hsiao, Yang, Wang, and Chuang (1999) synthesized aromatic polyamides containing the cyclohexane structure, which exhibited high inherent viscosities and solubility in polar aprotic solvents. These polymers were thermally stable, with high glass transition temperatures and significant weight loss temperatures above 450°C (Hsiao, Yang, Wang, & Chuang, 1999).

Liquid Crystalline Behaviors

Karam, Kurdi, and Al-Dujaili (2022) investigated compounds containing biphenyl structures for their liquid crystalline behaviors. Their study showed that molecular structures significantly impact mesomorphic behavior and transition temperatures, which are important in material science applications (Karam, Kurdi, & Al-Dujaili, 2022).

Heterocyclic Derivatives Synthesis

Sharba, Al-Bayati, Rezki, and Aouad (2005) reported the synthesis of new heterocyclic derivatives of cyclopropane dicarboxylic acid, including thiadiazole and 1,2,4-triazole moieties. These derivatives have potential applications in pharmaceutical and chemical industries (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

Crystal Structure Analysis

Wang, Gong, Sun, and Yao (2013) conducted crystal structure analysis of α,β-unsaturated ketones, which provides insights into molecular configurations and interactions. This research is crucial in the development of materials and pharmaceuticals (Wang, Gong, Sun, & Yao, 2013).

Anticancer Drug Design

Sosnovsky, Rao, and Li (1986) worked on the design of anticancer drugs using derivatives of cyclopropanecarboxamide. They established a predictive design pattern based on their studies, contributing to the development of more effective anticancer therapies (Sosnovsky, Rao, & Li, 1986).

Eigenschaften

CAS-Nummer |

1310694-75-7 |

|---|---|

Produktname |

Cyclopropanecarboxamide, N,N'-((1,1'-biphenyl)-4,4'-diylbis(5,2-thiazolediyl-(2S)-2,1-pyrrolidinediyl((1R)-2-oxo-1-phenyl-2,1-ethanediyl)))bis- |

Molekularformel |

C50H48N6O4S2 |

Molekulargewicht |

861.092 |

IUPAC-Name |

N-[(1R)-2-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(cyclopropanecarbonylamino)-2-phenylacetyl]pyrrolidin-2-yl]-1,3-thiazol-5-yl]phenyl]phenyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C50H48N6O4S2/c57-45(37-23-24-37)53-43(35-9-3-1-4-10-35)49(59)55-27-7-13-39(55)47-51-29-41(61-47)33-19-15-31(16-20-33)32-17-21-34(22-18-32)42-30-52-48(62-42)40-14-8-28-56(40)50(60)44(36-11-5-2-6-12-36)54-46(58)38-25-26-38/h1-6,9-12,15-22,29-30,37-40,43-44H,7-8,13-14,23-28H2,(H,53,57)(H,54,58)/t39-,40-,43+,44+/m0/s1 |

InChI-Schlüssel |

FZCLQOXUWMCXCV-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1)C(=O)C(C2=CC=CC=C2)NC(=O)C3CC3)C4=NC=C(S4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CN=C(S7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)C1CC1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DBPR-110; DBPR 110; DBPR110; MB-110; MB 110; MB110; NSFA-10003S-0; NSFA10003S0; NSFA 10003S 0 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)

![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)